
(2,4-Dimethyl-1,3-pentadienyl)benzene
Descripción general
Descripción
(2,4-Dimethyl-1,3-pentadienyl)benzene is a useful research compound. Its molecular formula is C13H16 and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organometallic Complexes
The molecule (η5-Me2Pdl)Mn(CO)3, where η5-Me2Pdl is 2,4-dimethyl-η5-pentadienyl, has been used in organometallic chemistry. Researchers have studied its structure and energetic properties in relation to the associative substitution mechanism, shedding light on the interactions between metals and pentadienyl ligands (José Ignacio de la Cruz Cruz et al., 2014).
Catalytic Oxidations
1,3-Pentadiene has been utilized in the thermal cyclodimerization process to produce various benzenes, which are then subjected to heterogeneously catalyzed gas phase oxidations. This process has significant applications in catalysis and chemical synthesis (M. Miura, K. Schultheis, & K. Griesbaum, 1992).
Lithiation Studies
The lithiation of pentadienylsilanes has been explored, providing insights into the coordination of lithium cations with pentadienyl ligands. This research is crucial for understanding regioselectivity in organometallic reactions (Benjamin M. Day et al., 2015).
Ionic Liquid Structure
Studies on mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, using neutron diffraction, have helped understand the effect of benzene on the ionic liquid structure. This research has implications for the development of new ionic liquids and their applications (Maggel Deetlefs et al., 2005).
Organic Semiconductor Molecules
Research on the reactivity of 1,3-dimethyl-2-(4-(dimethylamino)phenyl)-2,4-dihydro-1H-benzoimidazole with organic semiconductor molecules provides valuable insights for organic electronics, particularly in the context of n-dopants (Samik Jhulki et al., 2021).
Supramolecular Chemistry
The study of crystalline forms of 1,4-dimethyl-2-(4-(methyl-sulfonyl) styryl)benzene and related compounds via X-ray diffraction has contributed to the field of supramolecular chemistry, particularly in understanding crystal packing stabilized by hydrogen bonds and van der Waals interactions (S. Qian et al., 2012).
Corrosion Inhibition
Studies on spirocyclopropane derivatives, including 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane, have demonstrated their effectiveness as corrosion inhibitors, which is significant for materials science and engineering (M. Chafiq et al., 2020).
Propiedades
IUPAC Name |
2,4-dimethylpenta-1,3-dienylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-11(2)9-12(3)10-13-7-5-4-6-8-13/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYUCBGTSGGRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=CC1=CC=CC=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2Z)-3-carboxy-2,3-dichloroprop-2-enamido]cyclohexane-1-carboxylic acid](/img/structure/B7827282.png)
![(2Z)-2,3-dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B7827283.png)
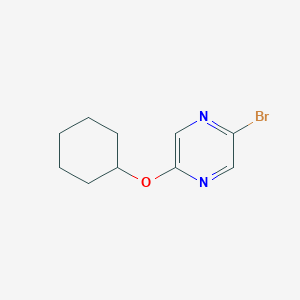
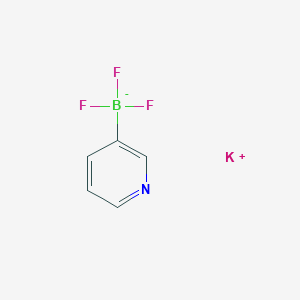
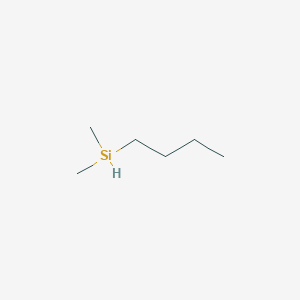



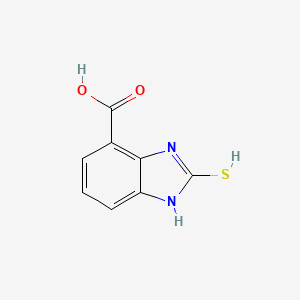
![((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B7827359.png)
![ethyl 1-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperidine-3-carboxylate](/img/structure/B7827368.png)
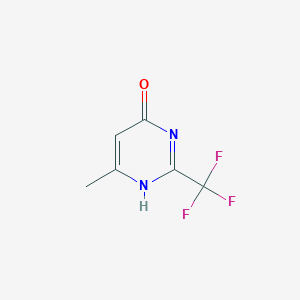
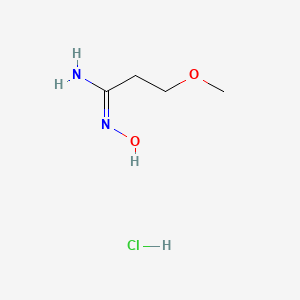
![(3S,3aR,6S,6aR)-3,6-diazido-hexahydrofuro[3,2-b]furan](/img/structure/B7827392.png)